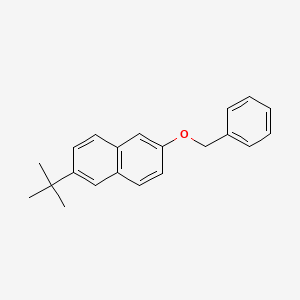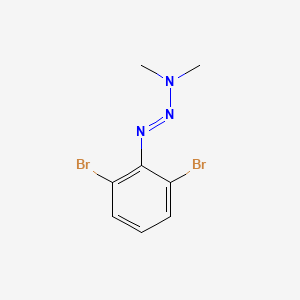
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound characterized by the presence of a triazene group attached to a dibromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,6-dibromoaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:
Temperature: Controlled to avoid decomposition of intermediates.
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the diazotization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like thiols or amines.
Major Products Formed
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Substitution Products: Phenyl derivatives with substituted nucleophiles.
Scientific Research Applications
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(2,6-dichlorophenyl)-3,3-dimethyltriaz-1-ene
- (1E)-1-(2,6-difluorophenyl)-3,3-dimethyltriaz-1-ene
- (1E)-1-(2,6-diiodophenyl)-3,3-dimethyltriaz-1-ene
Uniqueness
(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical and physical properties, making it a valuable compound for specific applications.
Properties
CAS No. |
91860-72-9 |
|---|---|
Molecular Formula |
C8H9Br2N3 |
Molecular Weight |
306.99 g/mol |
IUPAC Name |
N-[(2,6-dibromophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H9Br2N3/c1-13(2)12-11-8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 |
InChI Key |
WBWICXLJINWSOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


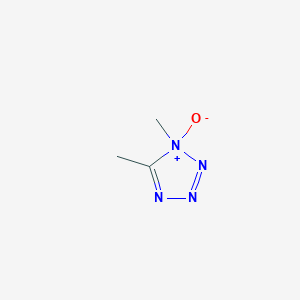

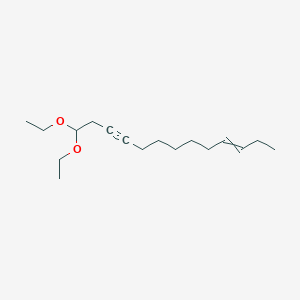
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)

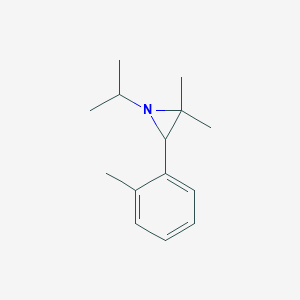

![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
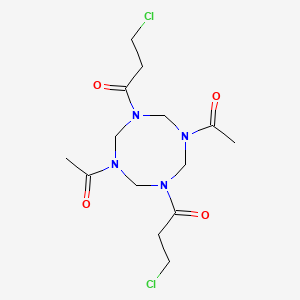

![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
